2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane
Description
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is an organic compound that features a unique structure combining a naphthalene ring, a phenyl group, and a thiasilinane ring
Properties
CAS No. |
92635-90-0 |
|---|---|
Molecular Formula |
C20H20SSi |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2-phenylthiasilinane |
InChI |
InChI=1S/C20H20SSi/c1-2-11-18(12-3-1)22(16-7-6-15-21-22)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2 |
InChI Key |
HUXHMXNFDSVPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane typically involves the reaction of naphthalene derivatives with phenyl-substituted thiasilinane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common synthetic route involves the use of palladium-catalyzed coupling reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium). Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene and phenyl-substituted thiasilinanes, such as:
- 2-(Naphthalen-2-yl)-2-phenyl-1,2-thiasilinane
- 2-(Naphthalen-1-yl)-2-(4-methylphenyl)-1,2-thiasilinane
Uniqueness
2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
